molecular formula C23H17F2NO5S B2969655 (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-25-4

(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2969655
CAS No.: 1114659-25-4
M. Wt: 457.45
InChI Key: UWHKXUGJFBJCIM-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) groups, fluorine substituents, and aromatic methoxy and fluorophenyl moieties. Its molecular formula is C₂₅H₂₂FNO₇S, with an average molecular weight of 499.509 and a monoisotopic mass of 499.110101 . The compound’s structural complexity arises from the 6-fluoro substitution on the benzothiazin ring, a 4-(4-fluorophenyl) group, and a 3,4-dimethoxyphenyl ketone moiety.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO5S/c1-30-19-9-3-14(11-20(19)31-2)23(27)22-13-26(17-7-4-15(24)5-8-17)18-12-16(25)6-10-21(18)32(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKXUGJFBJCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule characterized by a complex structure that includes a benzothiazine core. This core is known for its significant biological activities, particularly in medicinal chemistry. The incorporation of fluorine and methoxy groups enhances its pharmacological properties, potentially influencing solubility, stability, and interaction with biological targets.

Structural Features

The structural formula of the compound can be represented as follows:

C19H17F2N1O5S\text{C}_{19}\text{H}_{17}\text{F}_{2}\text{N}_{1}\text{O}_{5}\text{S}

Key Structural Elements:

  • Benzothiazine Core: Known for various biological activities.
  • Fluorine Atoms: Enhance lipophilicity and bioavailability.
  • Methoxy Groups: May improve pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. Compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity: Effective against a range of pathogens.
  • Anticancer Properties: Potential to inhibit tumor growth.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Compounds like this often act as inhibitors of specific enzymes involved in disease pathways.
  • Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways.
  • DNA Interaction: Some benzothiazine derivatives have been shown to intercalate DNA, affecting replication and transcription.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Anticancer Activity:
    • A study demonstrated that related benzothiazine derivatives exhibited selective cytotoxicity against various tumor cell lines. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties:
    • Research indicated that related compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC (Minimum Inhibitory Concentration) of ≤0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii .
  • Inflammatory Response Modulation:
    • Another study highlighted the anti-inflammatory effects of benzothiazine derivatives, showing reduced levels of pro-inflammatory cytokines in treated models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleContains a thiazole ringAntimicrobial
2-FluorobenzothiazoleFluorinated benzothiazoleAnticancer
3-MethoxybenzothiazoleMethoxy-substituted thiazoleAnti-inflammatory

This table illustrates how variations in structure can lead to diverse biological activities.

Scientific Research Applications

The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule featuring a benzothiazine core and multiple functional groups. The presence of fluorine atoms and methoxy groups can affect its solubility, stability, and interaction with biological targets, enhancing its pharmacological properties.

Potential Applications

This compound has potential applications in various fields:

  • Drug discovery: Acting as a lead compound for developing new therapeutics.
  • Agrochemical research: Use in the synthesis of new pesticides or herbicides.
  • Material science: Incorporation into novel materials with specific properties.

Understanding the compound's chemical reactivity is crucial for predicting its behavior in biological environments and potential metabolic pathways. This can be achieved through various types of reactions typical in organic chemistry.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleContains a thiazole ringAntimicrobial
2-FluorobenzothiazoleFluorinated benzothiazoleAnticancer
3-MethoxybenzothiazoleMethoxy-substituted thiazoleAnti-inflammatory

The unique combination of fluorine atoms and methoxy groups in the target compound may enhance its lipophilicity and bioavailability compared to similar compounds. This structural diversity could lead to distinct pharmacological profiles, making it a valuable candidate for further research and development.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups at adjacent positions, enhancing resonance stabilization compared to the 3,5-dimethoxyphenyl isomer in ’s compound .

Impact of Fluorine :

  • The 6-fluoro substituent on the benzothiazin ring is conserved across all analogs, suggesting its critical role in modulating electronic properties or binding interactions.

Sulfone Group :

  • The 1,1-dioxido (sulfone) group is a common feature, contributing to polarity and hydrogen-bonding capacity, which may influence solubility and target affinity .

Analytical and Computational Insights

  • Crystallography : Tools like SHELX and WinGX () are widely used for structural refinement, enabling precise determination of sulfone geometry and ring puckering (e.g., Cremer-Pople parameters in ) .
  • Solubility and Micellization : Spectrofluorometry and tensiometry () could be applied to compare critical micelle concentrations (CMCs) of analogs, though direct data for these compounds is lacking .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. A typical protocol involves reacting a fluorinated benzothiazine precursor with a 3,4-dimethoxyphenyl carbonyl derivative in dry nitrobenzene under reflux (80–90°C) for 45 minutes . Critical intermediates include 2-methyl-phenyl-4-fluorobenzoate and fluorobenzoyl chloride derivatives, which are purified via steam distillation and recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles between aromatic rings (e.g., 57.45° deviation) .
  • NMR identifies methoxy (δ 3.8–4.0 ppm) and fluorophenyl protons (δ 7.1–7.5 ppm).
  • IR spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .

Q. What initial biological screening approaches are recommended?

Use fluorogenic assays to evaluate interactions with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) . Screen for antifungal activity via agar diffusion assays against Candida species, referencing methyl-substituted benzophenone analogs as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Employ a Design of Experiments (DoE) approach to test variables:

  • Catalyst loading : Vary AlCl₃ from 1.0 to 1.5 equivalents.
  • Solvent : Compare nitrobenzene with dichloromethane for polarity effects.
  • Temperature : Test reflux (80°C) vs. microwave-assisted synthesis (100°C, 10 minutes). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to address discrepancies in receptor-binding affinity data across studies?

  • Validate assay conditions : Ensure consistent pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl).
  • Orthogonal assays : Compare radioligand binding (e.g., ³H-flunitrazepam) with functional calcium flux assays .
  • Check stereochemical purity : Chiral HPLC can resolve enantiomeric impurities affecting activity .

Q. What computational methods predict metabolic stability of this compound?

Use density functional theory (DFT) to model electron-withdrawing effects of the 1,1-dioxido group on cytochrome P450 interactions. Pair with in silico ADMET tools (e.g., SwissADME) to predict oxidation sites (e.g., demethylation of methoxy groups) . Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Methodological Guidance for Data Interpretation

Q. How to analyze crystallographic data for intermolecular interactions?

  • Use Mercury Software to visualize O–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing the crystal lattice .
  • Calculate packing diagrams (e.g., viewed along the a-axis) to identify π-π stacking between fluorophenyl rings (3.5–4.0 Å spacing) .

Q. What strategies resolve overlapping peaks in NMR spectra?

  • Apply COSY or HSQC to distinguish methoxy protons from aromatic signals.
  • Use deuterated DMSO as a solvent to sharpen peaks via reduced proton exchange .

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